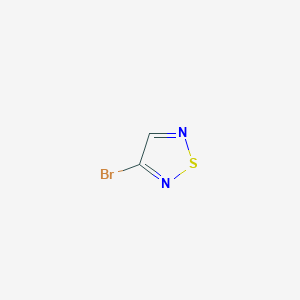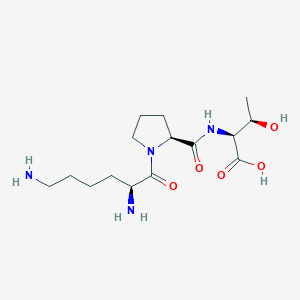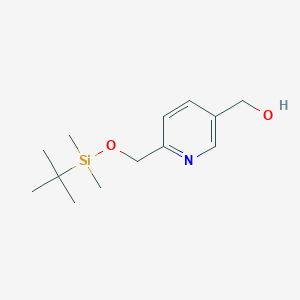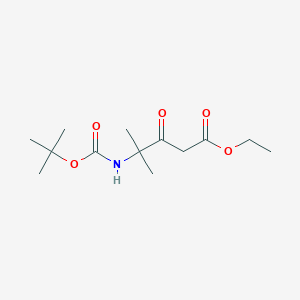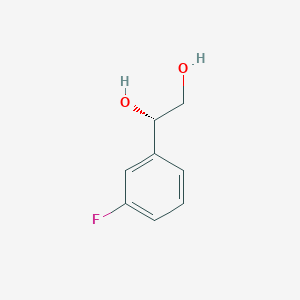
(5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-fluoro-3-(trifluoromethyl)pyridin-2-yl]methanamine is a chemical compound characterized by the presence of a pyridine ring substituted with fluorine and trifluoromethyl groups
Preparation Methods
The synthesis of 1-[5-fluoro-3-(trifluoromethyl)pyridin-2-yl]methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-3-(trifluoromethyl)pyridine.
Reaction Conditions: The key step involves the introduction of the methanamine group. This can be achieved through nucleophilic substitution reactions using reagents like methylamine or its derivatives under controlled conditions.
Industrial Production: Industrial-scale production may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-[5-fluoro-3-(trifluoromethyl)pyridin-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the fluorine or trifluoromethyl groups can be replaced by other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired outcome.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1-[5-fluoro-3-(trifluoromethyl)pyridin-2-yl]methanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-[5-fluoro-3-(trifluoromethyl)pyridin-2-yl]methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
1-[5-fluoro-3-(trifluoromethyl)pyridin-2-yl]methanamine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 5-(trifluoromethyl)pyridin-3-ylmethanamine and 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethanamine share structural similarities.
Uniqueness: The presence of both fluorine and trifluoromethyl groups in 1-[5-fluoro-3-(trifluoromethyl)pyridin-2-yl]methanamine imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H6F4N2 |
|---|---|
Molecular Weight |
194.13 g/mol |
IUPAC Name |
[5-fluoro-3-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C7H6F4N2/c8-4-1-5(7(9,10)11)6(2-12)13-3-4/h1,3H,2,12H2 |
InChI Key |
BRUCHLULCSMQGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Hydroxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13898097.png)
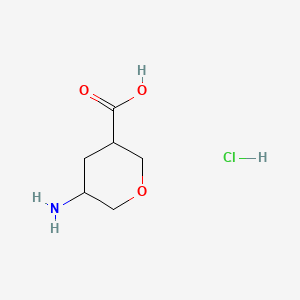
![Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)-](/img/structure/B13898109.png)
![5-bromo-7H-dibenzo[c,g]carbazole](/img/structure/B13898114.png)

